![molecular formula C8H10FNS B1380225 [2-Fluoro-6-(methylsulfanyl)phenyl]methanamine CAS No. 1516651-17-4](/img/structure/B1380225.png)

[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

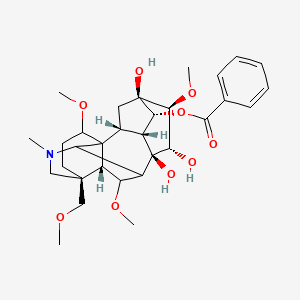

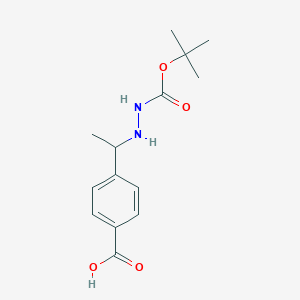

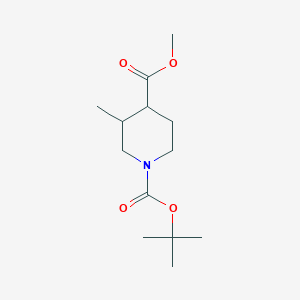

“[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine” is a chemical compound with the CAS Number: 1516651-17-4 . It has a molecular weight of 171.24 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .

Molecular Structure Analysis

The InChI code for “[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine” is 1S/C8H10FNS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

“[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 171.24 .Aplicaciones Científicas De Investigación

Stereoselective Synthesis

The pregeneration of fluoro(phenylsulfonyl)methyl anion facilitates the efficient and highly stereoselective monofluoromethylation of (R)-N-tert-butylsulfinyl ketimines, indicating a unique stereocontrol mode different from previously known nucleophilic fluoroalkylation methods. This approach suggests a cyclic six-membered transition state is involved in the ketimine reaction, demonstrating its utility in stereoselective synthesis (Liu, Zhang, & Hu, 2008).

Nucleophilic Substitution Rates

The rate constants for substitution of the 2-methylsulfanyl group in certain pyrimidin-4-ones and their 5-fluoro analogs were measured, revealing how the presence of a fluorine atom accelerates nucleophilic substitution. This study provides insights into the impact of structural variations on reaction rates, important for designing more efficient synthetic pathways (Kheifets, Gindin, & Nikolova, 2004).

Catalytic Applications

Unsymmetrical NCN′ and PCN pincer palladacycles derived from 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state. This research outlines the potential of these compounds in catalysis, opening up avenues for further exploration in chemical transformations (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).

Microwave-Assisted Synthesis

An efficient approach for the regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions has been developed. This method underscores the role of microwave-assisted synthesis in enhancing reaction efficiencies and selectivities (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Safety and Hazards

The safety information available indicates that “[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine” is potentially dangerous. The compound has been assigned the GHS05 pictogram, indicating that it is corrosive . Hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301+P330+P331), among others .

Propiedades

IUPAC Name |

(2-fluoro-6-methylsulfanylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQJRMFUOXDIOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)

![4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one](/img/structure/B1380147.png)

![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)

![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)